

# Generating p0 Cells: A Detailed Protocol Using Dideoxycytidine

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## Compound of Interest

Compound Name: *Dideoxycytidinene*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation of p0 cells, which are mammalian cells depleted of mitochondrial DNA (mtDNA), using the nucleoside analog 2',3'-dideoxycytidine (ddC). The protocol is designed for researchers in various fields, including mitochondrial biology, drug development, and cancer research, who require a reliable method for creating cellular models devoid of mitochondrial respiration.

## Introduction

p0 cells are an invaluable tool for investigating the intricate interplay between the nuclear and mitochondrial genomes, studying mitochondrial diseases, and assessing the off-target mitochondrial toxicity of therapeutic compounds.[1][2] The generation of p0 cells involves the selective inhibition of mtDNA replication, leading to its eventual depletion from the cellular environment. While ethidium bromide (EtBr) has been traditionally used for this purpose, it is a known mutagen and can affect nuclear DNA.[3][4] 2',3'-dideoxycytidine (ddC), an antiretroviral drug, offers a superior alternative for generating p0 cells due to its more specific mechanism of action and lower cytotoxicity.[3][4][5]

ddC, a nucleoside reverse transcriptase inhibitor, is phosphorylated in the cytoplasm to its active triphosphate form, ddCTP.[4][6] This active metabolite is then transported into the mitochondria, where it acts as a competitive inhibitor and a chain terminator for DNA polymerase  $\gamma$  (pol  $\gamma$ ), the sole DNA polymerase responsible for mtDNA replication.[6][7] This

targeted inhibition leads to a progressive loss of mtDNA over several cell divisions, ultimately resulting in the p0 phenotype.

## Key Considerations Before Starting

- **Cell Line Suitability:** The efficiency of mtDNA depletion can vary between cell lines. It is recommended to perform a pilot experiment to determine the optimal ddC concentration and treatment duration for your specific cell line.
- **Culture Medium Supplementation:** Cells lacking mtDNA cannot perform oxidative phosphorylation and are therefore dependent on glycolysis for ATP production. Consequently, the culture medium must be supplemented with uridine and pyruvate to support their growth.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Aseptic Technique:** Strict aseptic technique is crucial throughout the procedure to prevent microbial contamination.
- **Confirmation of p0 Status:** It is essential to verify the complete depletion of mtDNA using sensitive molecular techniques.

## Experimental Protocols

### Materials

- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM, MEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 2',3'-dideoxycytidine (ddC) (Sigma-Aldrich or equivalent)
- Uridine (Sigma-Aldrich or equivalent)
- Sodium Pyruvate (Gibco or equivalent)
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA solution
- Cell counting apparatus (e.g., hemocytometer or automated cell counter)
- Sterile cell culture plates or flasks
- CO2 incubator (37°C, 5% CO2)
- DNA extraction kit
- PCR or qPCR reagents for mtDNA and nuclear DNA amplification
- Agarose gel electrophoresis system

## Preparation of Reagents

- ddC Stock Solution (4 mM): Prepare a 4 mM stock solution of ddC in sterile distilled water or PBS. Filter-sterilize the solution and store it in aliquots at -20°C.[\[7\]](#)
- Uridine Stock Solution (100 mM): Prepare a 100 mM stock solution of uridine in sterile distilled water. Gently warm to dissolve if necessary. Filter-sterilize and store at -20°C.
- Sodium Pyruvate Stock Solution (100 mM): Use a commercially available 100 mM sterile solution or prepare it in sterile distilled water. Store at 4°C.
- p0 Cell Culture Medium: Supplement the complete cell culture medium with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/ml uridine, and 1 mM sodium pyruvate.[\[8\]](#)[\[10\]](#)

## Protocol for Generating p0 Cells

- Cell Seeding: Seed the parental cells in a culture plate or flask at a density that will allow for several population doublings without reaching confluency. Allow the cells to attach overnight in a CO2 incubator.
- ddC Treatment:
  - The following day, replace the medium with fresh p0 cell culture medium containing the desired concentration of ddC. Recommended starting concentrations range from 20 µM to

200  $\mu$ M.[5][7][8]

- For example, for mouse LA9 cells, a final concentration of 20  $\mu$ M ddC can be used.[7] For human cell lines like 143B, HeLa, A549, and HT1080, concentrations up to 200  $\mu$ M have been shown to be effective without causing significant cytotoxicity.[4][5]
- Cell Culture and Maintenance:
  - Incubate the cells in a CO<sub>2</sub> incubator.
  - Change the medium with fresh ddC-containing p0 cell culture medium every 2-3 days.[7]
  - Passage the cells as needed, maintaining them in the ddC-containing medium. The duration of treatment can range from a few days to several weeks, depending on the cell line and ddC concentration.[7][8][11]
- Monitoring mtDNA Depletion (Optional but Recommended):
  - At various time points during the treatment, a small fraction of cells can be harvested for DNA extraction and analysis of mtDNA copy number by qPCR. This allows for monitoring the progress of mtDNA depletion.
- Isolation of p0 Clones:
  - Once mtDNA is significantly depleted (as determined by qPCR or after a sufficient treatment period), the cell population can be used as a mixed culture of p0 and p+ cells, or single-cell cloning can be performed to isolate pure p0 cell lines.
  - To perform single-cell cloning, dilute the cell suspension to a concentration of approximately 10 cells/mL and plate 100  $\mu$ L per well in a 96-well plate.
  - Allow individual colonies to grow in the p0 cell culture medium (without ddC).
- Expansion and Verification of p0 Clones:
  - Expand the resulting colonies.
  - Confirm the absence of mtDNA in each clone using PCR or qPCR.

## Confirmation of p0 Phenotype

The successful generation of p0 cells must be confirmed by demonstrating the absence of mtDNA and the resulting functional consequences.

### 1. Molecular Confirmation (Absence of mtDNA):

- **Endpoint PCR:** Extract total DNA from the putative p0 cells and the parental cell line. Perform PCR using primers specific for a mitochondrial gene (e.g., a region of the D-loop, 12S rRNA, or COX I) and a nuclear gene (e.g.,  $\beta$ -actin or RNase P) as an internal control. p0 cells should show amplification of the nuclear gene but not the mitochondrial gene.[9]
- **Quantitative PCR (qPCR):** This is a more sensitive method to quantify the mtDNA copy number relative to the nuclear DNA copy number. The mtDNA/nDNA ratio in p0 cells should be close to zero.[8]
- **Southern Blot Analysis:** This technique can also be used to confirm the absence of mtDNA.[9]

### 2. Functional Confirmation:

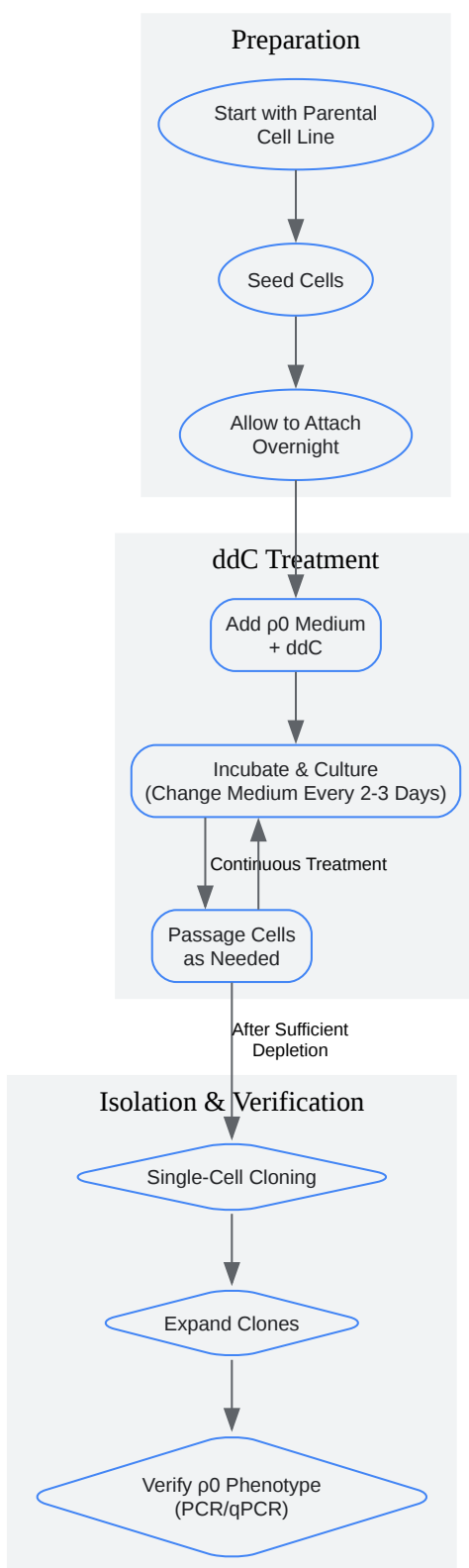
- **Uridine and Pyruvate Dependence:** p0 cells are auxotrophic for uridine and pyruvate. Their inability to grow in a medium lacking these supplements is a strong indicator of the p0 phenotype.[2][9]
- **Lack of Mitochondrial Respiration:** Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument. p0 cells will exhibit a severely blunted or absent OCR compared to parental cells.
- **Altered Mitochondrial Morphology:** Electron microscopy of p0 cells often reveals altered mitochondrial ultrastructure, such as a swollen appearance and disorganized cristae.[9]
- **Loss of Mitochondrial Membrane Potential:** Staining with potentiometric dyes like MitoTracker Red CMXRos can show a reduced or absent mitochondrial membrane potential in p0 cells.[12]

## Data Presentation

Table 1: Recommended ddC Concentrations and Treatment Durations for Various Cell Lines

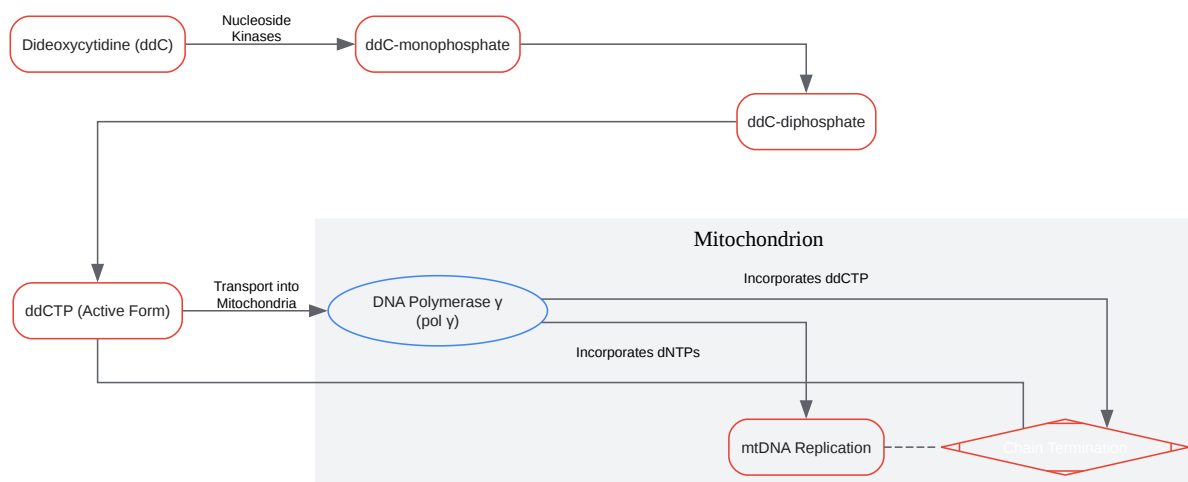
Cell Line	ddC Concentration	Treatment Duration	Reference
Mouse LA9	20 $\mu$ M	120-125 hours	[7]
Human 143B	50-200 $\mu$ M	1-2 weeks for colony formation	[8]
Human HeLa	up to 200 $\mu$ M	Not specified	[5]
Human A549	up to 200 $\mu$ M	Not specified	[5]
Human HT1080	up to 200 $\mu$ M	Not specified	[5]
Human Mesenchymal Stem Cells	Not specified for ddC	Stavudine (d4t) was more effective	[1][13]
Human Fibroblasts	Not specified	Not specified	[14]
HepaRG (proliferating)	1-12 $\mu$ M	13 days for <1% mtDNA	[6]
HepaRG (differentiated)	1-12 $\mu$ M	13 days for 9-18% mtDNA	[6]

## Visualizations



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Caption: Experimental workflow for generating p0 cells using Dideoxycytidine.



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Caption: Mechanism of action of Dideoxycytidine in depleting mitochondrial DNA.

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